molecular formula C8H17NO B13560812 [2-(Aminomethyl)cyclohexyl]methanol

[2-(Aminomethyl)cyclohexyl]methanol

Cat. No.: B13560812
M. Wt: 143.23 g/mol
InChI Key: XFFZQFRWYUXKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Aminomethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C8H17NO It is a cyclohexane derivative featuring an aminomethyl group and a hydroxymethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclohexyl]methanol typically involves the reduction of corresponding nitriles or amides. One common method is the reduction of 2-(aminomethyl)cyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitriles or amides to the desired alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Aminomethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry: [2-(Aminomethyl)cyclohexyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a promising candidate for treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The hydroxymethyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [2-(Aminomethyl)cyclohexanone]: A precursor in the synthesis of [2-(Aminomethyl)cyclohexyl]methanol, differing by the presence of a carbonyl group instead of a hydroxymethyl group.

    [2-(Hydroxymethyl)cyclohexyl]amine: Similar structure but with the positions of the amino and hydroxyl groups reversed.

    Cyclohexylmethanol: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.

Uniqueness: this compound’s combination of aminomethyl and hydroxymethyl groups provides unique reactivity and binding properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[2-(aminomethyl)cyclohexyl]methanol

InChI

InChI=1S/C8H17NO/c9-5-7-3-1-2-4-8(7)6-10/h7-8,10H,1-6,9H2

InChI Key

XFFZQFRWYUXKKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.